molecular formula C5H7Br2N3 B2908504 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole CAS No. 2230672-46-3

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole

Cat. No.: B2908504
CAS No.: 2230672-46-3
M. Wt: 268.94
InChI Key: GEDQOGVHABXOAE-UHFFFAOYSA-N
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Description

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, and an isopropyl group at position 2. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of an azide with an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. The reaction can be represented as follows:

R-N3+R’-CCHTriazole\text{R-N}_3 + \text{R'-C}\equiv\text{CH} \rightarrow \text{Triazole} R-N3​+R’-C≡CH→Triazole

In this case, the azide and alkyne precursors are chosen such that the resulting triazole contains the desired substituents, including the bromine atoms and the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the triazole ring can enhance the compound’s binding affinity to its molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-2-(propan-2-yl)-2H-1,2,3-triazole
  • 4,5-difluoro-2-(propan-2-yl)-2H-1,2,3-triazole
  • 4,5-diiodo-2-(propan-2-yl)-2H-1,2,3-triazole

Uniqueness

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets. Additionally, the isopropyl group at position 2 can provide steric hindrance, influencing the compound’s overall properties and behavior in chemical reactions.

Properties

IUPAC Name

4,5-dibromo-2-propan-2-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3/c1-3(2)10-8-4(6)5(7)9-10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQOGVHABXOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(C(=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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